molecular formula C8H12OS B7876137 (4-Ethyl-5-methylthien-3-yl)methanol

(4-Ethyl-5-methylthien-3-yl)methanol

Cat. No.: B7876137
M. Wt: 156.25 g/mol
InChI Key: NLWHUJDXBQPFQQ-UHFFFAOYSA-N
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Description

(4-Ethyl-5-methylthien-3-yl)methanol is a thiophene-derived compound featuring a methanol (-CH₂OH) substituent at the 3-position of the heterocyclic ring, with ethyl and methyl groups at the 4- and 5-positions, respectively.

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-3-8-6(2)10-5-7(8)4-9/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWHUJDXBQPFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-5-methylthien-3-yl)methanol typically involves the alkylation of a thienyl precursor followed by reduction. One common method is the Friedel-Crafts alkylation of thiophene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-5-methylthien-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: (4-Ethyl-5-methylthien-3-yl)carboxylic acid.

    Reduction: (4-Ethyl-5-methylthien-3-yl)methane.

    Substitution: Various halogenated or nitrated derivatives of the thienyl ring.

Scientific Research Applications

(4-Ethyl-5-methylthien-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thienyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethyl-5-methylthien-3-yl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Triazole-Thiol Family

Several triazole-thiol derivatives share the 4-ethyl-5-methylthien-3-yl substituent but differ in core heterocyclic structure and functional groups:

Compound Name Core Structure Functional Group Molecular Formula Key Applications/Properties Reference
(4-Ethyl-5-methylthien-3-yl)methanol Thiophene Methanol (-CH₂OH) C₈H₁₂OS Intermediate in organic synthesis N/A
4-Ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol (sc-316339) 1,2,4-Triazole Thiol (-SH) C₁₀H₁₃N₃S₂ Research reagent (higher cost: $180/500 mg)
5-(4-Ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (QZ-0268) 1,2,4-Triazole Thiol (-SH) C₉H₁₂N₄S₂ Pharmaceutical intermediates
[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol 1,2,4-Triazole Methanol (-CH₂OH) C₁₃H₁₇N₃O Potential bioactive applications

Key Observations :

  • Core Heterocycle : The thiophene core in the target compound contrasts with the triazole rings in analogs. Thiophenes are electron-rich and often used in conductive materials, while triazoles are nitrogen-rich, enhancing hydrogen-bonding capacity and bioactivity .
  • Functional Groups: Methanol substituents (as in the target compound and [4-ethyl-5-(2-phenylethyl)-triazol-3-yl]methanol ) increase polarity and solubility in polar solvents compared to thiols. Thiol-containing analogs (e.g., sc-316339, QZ-0268) may exhibit higher reactivity in disulfide bond formation or metal coordination .
  • Substituent Effects: Ethyl and methyl groups on the thienyl/triazole rings improve steric stability and modulate electronic properties.

Commercial Availability and Cost

  • The triazole-thiol analog sc-316339 is priced at $180/500 mg, reflecting its specialized applications and complex synthesis .
  • Combi-Blocks’ QZ-0268 and related triazole-thiols are marketed at 95% purity, suggesting industrial-scale production for research use .

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